1-(2,5-Dimethylbenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
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Description
1-(2,5-Dimethylbenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a useful research compound. Its molecular formula is C25H21FN2O4S and its molecular weight is 464.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
A number of spiro[indoline-3,2'-thiazolidine]-2,4'-diones have been synthesized through the cyclocondensation of isatin-3-imines with α-mercaptoacids. This method provides a versatile approach to generate a range of analogs, including 1-Benzyl-5′,5′-dimethylspiro[indoline-3,2'-thiazolidine]-2,4'-diones, by refluxing 1-benzylisatin, α-mercaptoisobutyric acid, and various anilines. The structural analysis confirmed the tetrahedral geometry around the spiro C atom, suggesting a wide scope for chemical modifications and optimizations (Rajopadhye & Popp, 1987).
Biological Activities
The spiro[indoline-3,2'-thiazolidine]-2,4'-diones and their derivatives exhibit a range of biological activities:
Antileukemic Activity : The compounds were tested for their antileukemic properties, with some showing activity in leukemia screen tests. This highlights their potential as therapeutic agents for leukemia treatment (Rajopadhye & Popp, 1987).
Antimicrobial and Antifungal Activities : These compounds have been evaluated for their antimicrobial and antifungal properties. The introduction of fluorine and sulfur to the molecules has shown to enhance these activities, indicating their potential as antimicrobial and antifungal agents (Dandia, Kaur, & Singh, 1993).
Antioxidant Activities : Novel fluorinated spiro[oxindole-thiazolidinone] fused with sulfur and phosphorus heterocycles have demonstrated significant antioxidant activities. This suggests their utility in conditions associated with oxidative stress (Ali & Abdel-Rahman, 2014).
Properties
IUPAC Name |
1'-[(2,5-dimethylphenyl)methyl]-3-(3-fluorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4S/c1-16-10-11-17(2)18(12-16)14-27-22-9-4-3-8-21(22)25(24(27)30)28(23(29)15-33(25,31)32)20-7-5-6-19(26)13-20/h3-13H,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSODKFCEOZWAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC(=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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